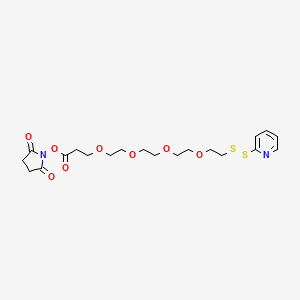
(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide
Overview
Description
“®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide” is a chiral Bronsted acid used in allylation of imines . It has the empirical formula C34H19F6NO4S2 and a molecular weight of 683.64 .
Physical And Chemical Properties Analysis
The compound is a solid and its optical activity is [α]22/D -47.0°, c = 0.5% in chloroform . It is suitable for various reaction types including Aldol Reaction, Allylation, Carbonyl/Imine Addition, and Friedel-Crafts Alkylation . The melting point is >300 °C .Scientific Research Applications
Kinetic Resolution of Enantiomers
This compound is utilized in the kinetic resolution of enantiomers, particularly in the production of homochiral secondary alcohols. These alcohols serve as building blocks for biologically active compounds. The process involves lipase-catalyzed transesterification in organic solvents, with the chiral entity provided by a biocatalyst .
Synthesis of AIDS Drugs
®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is an important intermediate in the synthesis of drugs for AIDS (acquired immune deficiency syndrome). It is specifically used in the production of AD101 (SCH44,45) , which is crucial for the treatment of this disease .
Asymmetric Bioreduction
The compound is involved in the asymmetric bioreduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol. This process is facilitated by recombinant Escherichia coli cells and is significant for the production of chemokine CCR5 antagonists used in AIDS treatment .
Enhancement of Catalytic Efficiency
In studies aiming to improve the catalytic efficiency of bioreduction processes, ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide plays a role in establishing effective polar organic solvent-aqueous mediums. This enhances the substrate concentration and yield of the desired product .
Chemosensor Development
The compound is used in the development of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors are designed to detect various analytes, showcasing the compound’s versatility in sensor technology .
Anion Sensing
It also finds application in the synthesis of amidourea-based sensors for anions. These sensors are crucial for detecting negatively charged ions in various environmental and biological contexts .
Future Directions
While specific future directions for this compound are not mentioned, the field of chiral Bronsted acids and their use in various reactions is a topic of ongoing research. The development of new synthetic methods and applications in pharmaceuticals and materials science are potential future directions .
Mechanism of Action
Target of Action
Compounds with trifluoromethylphenyl groups, such as ®-fluoxetine , often interact with various proteins or receptors in the body.
Mode of Action
Without specific studies on this compound, it’s challenging to detail its exact mode of action. Generally, compounds with trifluoromethyl groups can influence the properties of drugs, enhancing their lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The microbial degradation of fluorinated drugs has been studied, and these compounds can impact various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as ®-fluoxetine , could provide some insights.
Result of Action
Similar compounds have been shown to have significant effects in various biological systems .
properties
IUPAC Name |
10,16-bis[4-(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H19F6NO4S2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(38,39)40)32(30)47(44,45)41-46(42,43)31(27)29/h1-18,41H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCMGCITBTGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H19F6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide | |
CAS RN |
1245748-56-4 | |
| Record name | 1245748-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)


![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)